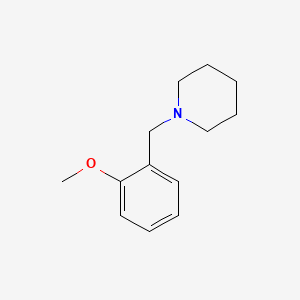![molecular formula C23H14BrN3O2S B14164708 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-26-1](/img/structure/B14164708.png)
2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a heterocyclic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles
Vorbereitungsmethoden
The synthesis of 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally excellent. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising antibacterial, antifungal, and anticancer activities.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes or disruption of cell membrane integrity. The compound’s anticancer activity could be attributed to the induction of apoptosis or inhibition of cell proliferation pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(4-Bromophenyl)-5-(3-phenoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include other thiazolo[3,2-b][1,2,4]triazoles and related heterocycles such as imidazoles . These compounds share similar structural features and biological activities but may differ in their specific properties and applications. For instance, imidazoles are known for their antifungal properties and are used in various pharmaceutical formulations . The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
606954-26-1 |
|---|---|
Molekularformel |
C23H14BrN3O2S |
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
(5E)-2-(4-bromophenyl)-5-[(3-phenoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C23H14BrN3O2S/c24-17-11-9-16(10-12-17)21-25-23-27(26-21)22(28)20(30-23)14-15-5-4-8-19(13-15)29-18-6-2-1-3-7-18/h1-14H/b20-14+ |
InChI-Schlüssel |
QYESYRHZENQPKF-XSFVSMFZSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3 |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N4C(=NC(=N4)C5=CC=C(C=C5)Br)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


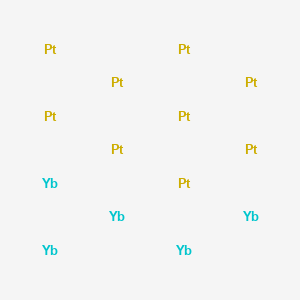

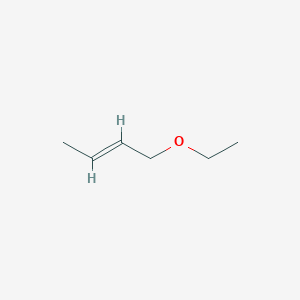
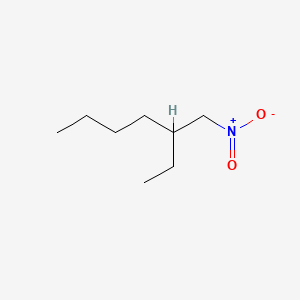
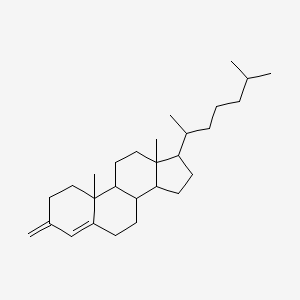

![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B14164663.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)

![2-{[4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B14164682.png)
![Benzoic acid, 4-[3-amino-4-(4-phenoxyphenyl)-1H-pyrazolo[4,3-c]pyridin-6-yl]-](/img/structure/B14164691.png)
![2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane](/img/structure/B14164699.png)
